Product packaging for 1-Ethyl-3-(2-fluorophenyl)piperazine(Cat. No.:)

1-Ethyl-3-(2-fluorophenyl)piperazine

Cat. No.: B1367603
M. Wt: 208.27 g/mol
InChI Key: XKOMEPDJYZNIHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Arylpiperazine Scaffolds in Bioactive Molecules and Their Therapeutic Relevance Arylpiperazines represent a significant class of piperazine (B1678402) derivatives characterized by the attachment of an aryl group to one of the nitrogen atoms of the piperazine ring.mdpi.comThis structural motif is a key component in numerous bioactive molecules and has demonstrated considerable therapeutic relevance, particularly in the field of neuroscience.mdpi.comArylpiperazine derivatives are known to interact with various receptors in the central nervous system (CNS), including serotonin (B10506) and dopamine (B1211576) receptors, making them valuable for the treatment of neurological and psychiatric disorders.mdpi.com

The arylpiperazine scaffold is a versatile template for designing CNS-active drugs. mdpi.com For instance, many antipsychotic and antidepressant drugs feature this chemical structure. rsc.orgmdpi.com The modular nature of arylpiperazines allows for systematic modifications to fine-tune their affinity and selectivity for specific molecular targets, thereby optimizing their therapeutic effects. mdpi.com Beyond the CNS, arylpiperazine derivatives have garnered attention in oncology for their potential as anticancer agents, with some compounds exhibiting cytotoxic effects against various cancer cell lines. mdpi.comnih.gov The ability of the arylpiperazine scaffold to be incorporated into molecules targeting a diverse range of biological pathways underscores its importance in modern medicinal chemistry. mdpi.comnih.gov

Table 1: Therapeutic Applications of Piperazine and Arylpiperazine Derivatives

Therapeutic AreaExamples of Investigated Activities
Oncology Anticancer, Antiproliferative
Infectious Diseases Antibacterial, Antifungal, Antimalarial, Antiviral
Central Nervous System Antidepressant, Antipsychotic, Anxiolytic, Anticonvulsant
Inflammatory Disorders Anti-inflammatory
Cardiovascular Diseases Antihypertensive, Anti-anginal

Contextualizing 1-Ethyl-3-(2-fluorophenyl)piperazine within Contemporary Research on Piperazine Derivatives While specific research on this compound is not extensively documented in publicly available literature, its structural features place it firmly within the ongoing exploration of novel piperazine derivatives. The molecule can be deconstructed into three key components: the piperazine core, a 2-fluorophenyl group, and an ethyl group. Each of these components has implications for its potential biological activity based on established structure-activity relationships in related compounds.

The 2-fluorophenyl moiety makes this compound a member of the fluorinated arylpiperazine class. The inclusion of fluorine atoms in drug candidates is a common strategy in medicinal chemistry to modulate metabolic stability and receptor binding affinity. nih.gov For example, 1-(2-fluorophenyl)piperazine is a known chemical building block, and related compounds like para-fluorophenylpiperazine have been investigated for their effects on serotonin receptors. wikipedia.org The position of the fluorine atom on the phenyl ring can significantly influence the compound's pharmacological profile.

The substitution at the 3-position of the piperazine ring is less common than substitution at the nitrogen atoms, which is a key area of interest in current research. researchgate.netresearchwithnj.com The majority of piperazine-containing drugs have substituents only at the nitrogen positions. mdpi.comresearchgate.netresearchwithnj.com Therefore, the synthesis and evaluation of C3-substituted piperazines like this compound could offer novel insights into the structure-activity relationships of this class of compounds.

The presence of an ethyl group at the N1 position further differentiates this molecule. The nature of the substituent at this position is known to be a critical determinant of the biological activity of piperazine derivatives. Altering the alkyl group can impact the molecule's interaction with its biological target and its pharmacokinetic properties. The specific combination of these structural elements in this compound suggests its potential as a research compound for exploring new therapeutic agents, likely within the domains where arylpiperazines have traditionally shown promise, such as CNS disorders or oncology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17FN2 B1367603 1-Ethyl-3-(2-fluorophenyl)piperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17FN2

Molecular Weight

208.27 g/mol

IUPAC Name

1-ethyl-3-(2-fluorophenyl)piperazine

InChI

InChI=1S/C12H17FN2/c1-2-15-8-7-14-12(9-15)10-5-3-4-6-11(10)13/h3-6,12,14H,2,7-9H2,1H3

InChI Key

XKOMEPDJYZNIHZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCNC(C1)C2=CC=CC=C2F

Origin of Product

United States

Pharmacological Profiling and Preclinical Mechanism of Action Studies of 1 Ethyl 3 2 Fluorophenyl Piperazine and Analogues

Receptor Binding and Affinity Studies

The primary mechanism of action for many phenylpiperazine compounds involves their interaction with various neurotransmitter receptors within the central nervous system. The affinity for these receptors is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a ligand required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity.

Monoamine Neurotransmitter Receptor Systems

Phenylpiperazine analogues have been extensively studied for their interactions with serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) receptor and transporter systems, which are crucial for mood, cognition, and behavior.

Analogues containing a 2-fluorophenylpiperazine moiety have shown varied affinities for serotonin (5-HT) receptor subtypes. Research into a series of N-phenylpiperazine analogues demonstrated that these compounds can interact with the 5-HT1A receptor. For instance, one 2-fluorophenyl piperazine (B1678402) analogue (compound 7a) exhibited a high affinity for the 5-HT1A receptor with a Kᵢ value of 14.3 ± 7.1 nM, while another (compound 6a) showed a lower affinity with a Kᵢ of 199 ± 34.3 nM. nih.gov The para-fluorophenylpiperazine (pFPP) analogue acts as a 5-HT1A receptor agonist and also possesses some affinity for the 5-HT2A and 5-HT2C receptors. wikipedia.org

Studies on other arylpiperazine derivatives have also highlighted significant interactions with the 5-HT2A and 5-HT7 receptors. nih.govmdpi.com The affinity for these receptors is often influenced by the specific substitutions on the phenyl ring and the nature of the side chain attached to the piperazine nitrogen.

Compound AnalogueReceptor SubtypeBinding Affinity (Kᵢ) [nM]Reference
2-Fluorophenylpiperazine Analogue (7a)5-HT1A14.3 ± 7.1 nih.gov
2-Fluorophenylpiperazine Analogue (6a)5-HT1A199 ± 34.3 nih.gov
para-Fluorophenylpiperazine (pFPP)5-HT1AAgonist Activity wikipedia.org
para-Fluorophenylpiperazine (pFPP)5-HT2A / 5-HT2CModerate Affinity wikipedia.org

The dopaminergic system is a key target for phenylpiperazine compounds. Dopamine receptors are classified into D1-like (D1, D5) and D2-like (D2, D3, D4) subfamilies. mdpi.comnih.gov A study on substituted N-phenylpiperazine analogues revealed a compound (6a) with a 2-fluorophenyl moiety that demonstrated exceptionally high affinity and selectivity for the D3 receptor subtype (Kᵢ = 0.2 nM). nih.govmdpi.com This same compound showed very low affinity for D1, D2, and D4 receptors (Kᵢ > 1500 nM) and the dopamine transporter (DAT) (Kᵢ > 190 nM). nih.govmdpi.com This highlights the potential for achieving high subtype selectivity through specific chemical modifications. Other arylpiperazine derivatives have been shown to bind with high affinity to the D2 receptor. researchgate.net

Compound AnalogueReceptor/Transporter SubtypeBinding Affinity (Kᵢ) [nM]Reference
2-Fluorophenylpiperazine Analogue (6a)D30.2 nih.govmdpi.com
D1>1500 nih.govmdpi.com
D2>1500 nih.govmdpi.com
D4>1500 nih.govmdpi.com
DAT>190 nih.govmdpi.com

The norepinephrine transporter (NET) is responsible for the reuptake of norepinephrine from the synaptic cleft. nih.gov Some phenylpiperazine analogues have been evaluated for their ability to interact with NET. The same 2-fluorophenylpiperazine analogue (6a) that showed high D3 affinity was found to have low affinity for NET, with a Kᵢ value greater than 650 nM. mdpi.com Research on para-fluorophenylpiperazine (pFPP) indicates that it can inhibit the reuptake of norepinephrine, suggesting an interaction with NET. wikipedia.org

Other Receptor Systems (e.g., Histamine (B1213489) H3, Sigma-1 Receptors)

Beyond monoaminergic systems, piperazine derivatives have been investigated for their effects on other important central nervous system targets, such as histamine and sigma receptors.

Studies comparing piperazine and piperidine (B6355638) derivatives have found that the piperazine moiety generally results in lower affinity for the sigma-1 receptor. ugr.esrepositoriosalud.esnih.gov For example, one piperazine-based compound displayed a sigma-1 receptor Kᵢ of 1531 nM, whereas its direct piperidine analogue had a much higher affinity with a Kᵢ of 3.64 nM. repositoriosalud.es A different piperazine analogue (KSK94) was highly selective for the histamine H3 receptor, with a Kᵢ of 7.9 nM, but showed very low affinity for the sigma-1 receptor (Kᵢ = 2958 nM). nih.govresearchgate.net However, a 2-fluorophenylpiperazine analogue (compound 6a) was found to have a higher affinity for the sigma-2 receptor (Kᵢ = 33.1 nM) compared to the sigma-1 receptor (Kᵢ > 175 nM). nih.gov

Compound AnalogueReceptor SubtypeBinding Affinity (Kᵢ) [nM]Reference
2-Fluorophenylpiperazine Analogue (6a)Sigma-1>175 nih.gov
Sigma-233.1 nih.gov
Piperazine Analogue (Compound 4)Sigma-11531 repositoriosalud.es
Piperazine Analogue (KSK94)Histamine H37.9 nih.govresearchgate.net
Sigma-12958 nih.govresearchgate.net

Enzyme Inhibition Studies

The interaction of phenylpiperazine compounds with metabolic enzymes, particularly the Cytochrome P450 (CYP) family, is a critical aspect of their pharmacological profile. In vitro studies using human liver microsomes have shown that various piperazine analogues can inhibit major CYP isoenzymes. researchgate.net

Specifically, para-fluorophenylpiperazine (pFPP) has been identified as an inhibitor of several CYP enzymes, including CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9. researchgate.netresearchgate.net The metabolism of piperazine derivatives often involves these same enzymes. researchgate.net This inhibitory activity can lead to metabolic interactions when co-administered with other drugs metabolized by the same pathways. researchgate.net

In Vitro Functional Assays for Biological Activity

The functional activity of arylpiperazine derivatives has been extensively studied, revealing complex interactions with various neurotransmitter receptors and transporters.

The arylpiperazine scaffold is a common feature in many centrally acting drugs, often conferring affinity for serotonin (5-HT) and dopamine receptors. mdpi.com For example, Flibanserin, which contains a piperazine ring, acts as a full agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. mdpi.com Other phenylpiperazine derivatives, such as meta-chlorophenylpiperazine (mCPP) and trifluoromethylphenylpiperazine (TFMPP), have been characterized as antagonists at the 5-HT7 receptor. nih.gov

Furthermore, some piperazine-containing compounds have shown high affinity for histamine H3 and sigma-1 receptors, acting as antagonists or inverse agonists. nih.gov The specific substitution pattern on both the phenyl and piperazine rings dictates the receptor affinity and functional activity profile. The ethyl group at position 1 and the 2-fluorophenyl group at position 3 of the core piperazine structure of the title compound will determine its unique receptor interaction profile, which requires specific experimental evaluation.

The piperazine moiety is a well-established pharmacophore in the design of neurotransmitter reuptake inhibitors. Analogues of GBR 12909 (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine), a potent and selective dopamine transporter (DAT) inhibitor, have been extensively studied. nih.govnih.gov Modifications to the piperazine ring and its substituents have been shown to significantly alter affinity and selectivity for the dopamine, serotonin (SERT), and norepinephrine (NET) transporters. nih.gov

For instance, certain modified GBR analogues display substantially higher selectivity for the DAT over the SERT. nih.gov Similarly, other piperazine derivatives have been synthesized as selective serotonin reuptake inhibitors (SSRIs), modeled after drugs like fluoxetine. nih.gov The compound 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) is an example of a highly potent DAT ligand, with a dissociation constant (Ki) of 0.04 nM, making it thousands of times more potent than cocaine at the dopamine transporter in vitro. wikipedia.org These findings suggest that 1-Ethyl-3-(2-fluorophenyl)piperazine has the potential to interact with one or more monoamine transporters, though its specific potency and selectivity profile remain to be determined.

Cellular Assays for Investigating Biological Responses (e.g., Cancer Cell Lines)

The cytotoxic potential of arylpiperazine derivatives, a class of compounds to which this compound belongs, has been evaluated against various human cancer cell lines. While specific data for this compound is not extensively available in the public domain, studies on analogous structures provide insight into the potential anti-cancer activities of this chemical class.

A series of novel arylpiperazine derivatives have been synthesized and assessed for their in vitro cytotoxic activities against human prostate cancer cell lines, including PC-3, LNCaP, and DU145. nih.gov Some of these compounds demonstrated moderate to strong cytotoxic effects. nih.gov For instance, certain derivatives exhibited potent activity against LNCaP cells, with IC₅₀ values below 5 μM, indicating a strong inhibitory effect on the growth of these cancer cells. nih.gov Notably, the anti-cancer activity was found to be influenced by the nature of the substituent on the piperazine ring. nih.gov For example, the introduction of a pyrimidinyl group at the 4-position of the piperazine ring was shown to be beneficial for anti-cancer activity. nih.gov

The following table summarizes the cytotoxic activity of selected arylpiperazine analogues against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (μM)
Analogue 9LNCaP< 5
Analogue 15LNCaP< 5
Analogue 8DU1458.25
Analogue 10LNCaP31.94
Analogue 11LNCaP> 50
Analogue 28LNCaPModerate Activity
Analogue 28DU145Moderate Activity
Analogue 29LNCaPModerate Activity
Analogue 29DU145Moderate Activity

It is important to note that while some of these compounds showed promising activity against cancer cell lines, they also exhibited cytotoxicity towards normal human prostate epithelial cells, highlighting the need for further optimization to improve selectivity. nih.gov The mechanism of action for some of these arylpiperazine derivatives is thought to involve the arrest of the G1 cell cycle phase and induction of apoptosis. nih.gov

Preclinical In Vivo Pharmacological Investigations in Animal Models

Preclinical studies in animal models are crucial for characterizing the pharmacological profile of new chemical entities. For arylpiperazine derivatives, these investigations have often focused on their effects on the central nervous system.

While direct in vivo CNS activity data for this compound is limited, studies on analogous arylpiperazine compounds have suggested potential antidepressant-like and anxiolytic-like effects. The pharmacological activity of these compounds is often attributed to their interaction with serotonergic and other neurotransmitter systems.

For example, certain arylpiperazine derivatives have been shown to possess antidepressant-like properties in rodent models. nih.gov The mechanism underlying these effects is often linked to the modulation of serotonin receptors, particularly the 5-HT₁A receptor. nih.gov Similarly, anxiolytic-like effects have been observed for some arylpiperazine derivatives in behavioral tests such as the elevated plus-maze. nih.gov The involvement of both the serotonergic and GABAergic systems has been suggested in the anxiolytic action of these compounds. nih.gov

Behavioral phenotyping in rodent models is a key component of preclinical CNS drug discovery. The forced swim test (FST), open field test (OFT), and elevated plus maze (EPM) are standard assays used to assess antidepressant-like, general locomotor, and anxiolytic-like activities, respectively. frontiersin.org

Forced Swim Test (FST): This test is widely used to screen for potential antidepressant activity. A reduction in the duration of immobility in the FST is indicative of an antidepressant-like effect. frontiersin.org Studies on various arylpiperazine analogues have demonstrated a decrease in immobility time in the FST, suggesting their potential as antidepressants. nih.gov

Open Field Test (OFT): The OFT is used to assess general locomotor activity and exploratory behavior. It can also provide insights into anxiety-like behavior. nih.gov For some arylpiperazine derivatives, the effects on locomotor activity can be dose-dependent, with some compounds causing a suppression of spontaneous ambulatory behavior. nih.gov

Elevated Plus Maze (EPM): The EPM is a widely accepted model for assessing anxiolytic-like effects. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic-like profile. nih.gov Several arylpiperazine derivatives have shown anxiolytic-like effects in the EPM. nih.gov

The assessment of psychostimulant-related behaviors is important to understand the potential for abuse and other stimulant-like effects of a compound. Locomotor activity is a primary measure, where an increase can indicate a stimulant effect.

Studies on some phenylpiperazine derivatives have shown a dose-dependent suppression of spontaneous locomotor activity in rats. nih.gov This effect is thought to be mediated by the stimulation of serotonin receptors. nih.gov For instance, compounds like 1-(m-chlorophenyl)piperazine (m-CPP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) have been reported to reduce locomotor activity. nih.gov It is important to note that the effects on locomotor activity can vary between different strains of mice, suggesting a genetic influence on the behavioral response to these compounds. nih.gov

Beyond their CNS effects, piperazine derivatives have also been investigated for their antimicrobial and antifungal properties. The growing concern of antimicrobial resistance has spurred the search for new classes of antimicrobial agents.

Several novel piperazine derivatives have been synthesized and screened for their antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnih.gov Some of these compounds have exhibited significant antibacterial and antifungal properties. nih.gov For example, certain N-substituted piperazine derivatives conjugated with 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) have shown notable activity against Gram-negative bacteria, particularly E. coli. nih.gov

The following table provides a summary of the antimicrobial and antifungal activity of selected piperazine analogues.

Compound ClassTest OrganismActivity
N,N′-disubstituted piperazinesE. coli (Gram-negative)Significant antibacterial activity
N,N′-disubstituted piperazinesS. aureus (Gram-positive)Moderate antibacterial activity
N,N′-disubstituted piperazinesFungal strainsWeak antifungal activity
Quinolone-piperazine hybridsGram-positive organismsHigh inhibition
Quinolone-piperazine hybridsMethicillin-resistant S. aureusHigh inhibition

The antimicrobial efficacy of these compounds is influenced by the specific chemical modifications on the piperazine scaffold. nih.gov For instance, the attachment of a N-[2-(thiophen-3-yl)ethyl] group to the piperazine ring in quinolone antibacterials has been shown to be a promising modification. nih.gov

Structure Activity Relationships Sar and Molecular Design

Elucidation of Pharmacophoric Features of the 1-Ethyl-3-(2-fluorophenyl)piperazine Scaffold

The this compound scaffold possesses distinct pharmacophoric features that are crucial for its biological activity. A pharmacophore is the essential three-dimensional arrangement of functional groups that enables a molecule to interact with a specific biological target. The piperazine (B1678402) ring itself is a common motif in drug development due to its favorable properties. nih.gov

Key features of the scaffold include:

Piperazine Core: This six-membered heterocyclic ring provides a rigid and defined structure. nih.gov The two nitrogen atoms can act as hydrogen bond acceptors, and when protonated at physiological pH, they can act as hydrogen bond donors, forming crucial interactions with target proteins. nih.gov The piperazine ring's conformationally constrained nature helps to properly orient the substituents for optimal binding.

Aryl Group (2-fluorophenyl): The 2-fluorophenyl group is a critical component, often involved in hydrophobic and aromatic (pi-pi stacking) interactions within the binding pocket of a receptor. The fluorine atom can modulate the electronic properties (pKa) of the nearby piperazine nitrogen and can also form specific interactions, such as hydrogen bonds or halogen bonds, with the target. mdpi.com The position of the fluorine substituent is vital; for instance, in related compounds, the presence of a halogen on the phenyl moiety has been found essential for inhibitory effects on transporters like ENT1 and ENT2. frontiersin.orgpolyu.edu.hk

Ethyl Group: The ethyl group attached to the N1 position of the piperazine ring contributes to the molecule's lipophilicity and can engage in van der Waals or hydrophobic interactions with the target. The size and nature of this alkyl group can influence both potency and selectivity.

Pharmacophore models for related piperazine derivatives have identified that the spatial distribution of these features is unique for compounds exhibiting specific activities, such as sedative-hypnotic or anxiolytic effects. researchgate.net

Impact of Substituent Modifications on Biological Activity and Selectivity

Modifying the substituents on the this compound scaffold can dramatically alter its biological activity and selectivity for different targets. SAR studies on analogous arylpiperazine structures provide significant insights into these effects.

Modifications on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical. In a series of inhibitors for human Equilibrative Nucleoside Transporters (ENTs), the presence of a halogen, such as the fluorine in the 2-fluorophenyl group, was found to be essential for inhibitory activity against both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk In other studies on anticancer agents, adding a second chlorine atom to create a dichlorophenyl substituent significantly enhanced cytotoxic activity compared to mono-substituted versions. mdpi.com Furthermore, introducing lipophilic groups like trifluoromethyl (CF3) has been shown to improve the antimycobacterial activity of certain phenylpiperazine conjugates. mdpi.com

Modifications on the Piperazine Nitrogen (N1): The N1 substituent (ethyl group in this case) plays a key role in defining the compound's interaction profile. Varying the length and branching of the alkyl chain can impact receptor affinity and selectivity. researchgate.net For example, in derivatives of GBR 12909, another piperazine-containing compound, modifications to the side chain attached to the piperazine nitrogen significantly influenced binding affinity for the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). nih.govresearchgate.net

Modifications on the Piperazine Ring Carbon: Introducing substituents directly onto the carbon atoms of the piperazine ring, such as a methyl group at the C2 or C3 position, can introduce chirality. researchgate.net This stereochemical change can lead to different activities and selectivities for various receptors, highlighting the importance of the three-dimensional shape of the molecule. researchgate.net

The following table summarizes the effects of various substituent modifications on related piperazine-containing compounds.

Scaffold/Compound SeriesModificationEffect on Biological ActivityTarget/ActivityReference
FPMINT AnaloguesHalogen on fluorophenyl moietyEssential for inhibitory effectENT1 and ENT2 Inhibition frontiersin.orgpolyu.edu.hk
1,2-Benzothiazine derivatives1-(3,4-dichlorophenyl)piperazineEnhanced cytotoxic activityAnticancer (MCF7 cells) mdpi.com
GBR 12909 Analogues(S)-2-fluoro substitution on phenylpropyl side chainHighest DAT binding affinity and good selectivityDAT/SERT Binding nih.gov
Antimycobacterial agentsLipophilic substituents (3'-CF3 or 4'-F) on phenylpiperazineImproved in vitro activityAntimycobacterial mdpi.com
Phenyl piperaziniumsChiral methyl group at C2 or C3 of piperazine ringAltered activity and selectivityα9/α7 nAChRs researchgate.net

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of this compound is fundamental to its interaction with biological targets. The piperazine ring typically adopts a stable "chair" conformation to minimize steric strain. nih.gov In this conformation, the substituents on the nitrogen and carbon atoms can be oriented in either axial or equatorial positions. For similar N-substituted piperazine derivatives, it has been observed that the substituents on the nitrogen atoms prefer an equatorial orientation to reduce steric hindrance. nih.gov

The presence of a substituent at the C3 position of the piperazine ring makes this carbon a stereocenter. Therefore, this compound can exist as two enantiomers: (S)-1-Ethyl-3-(2-fluorophenyl)piperazine and (R)-1-Ethyl-3-(2-fluorophenyl)piperazine. The stereochemistry is a critical factor, as biological systems are chiral, and often only one enantiomer will have the desired biological activity, while the other may be inactive or cause unwanted side effects.

Studies on related piperazine analogues have demonstrated the profound impact of stereochemistry. For instance, in a series of compounds targeting the dopamine and serotonin transporters, the S-configuration of a substituent at the C2 position of a phenylpropyl side chain significantly enhanced affinity for the dopamine transporter. nih.govresearchgate.net This underscores the necessity of considering the specific stereoisomers of this compound in drug design and development, as they will likely exhibit different pharmacological profiles.

Computational Modeling for Ligand-Target Interactions

Computational modeling is an indispensable tool for understanding how ligands like this compound interact with their biological targets at a molecular level. These methods can predict binding modes, estimate binding affinities, and guide the design of more potent and selective molecules.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This simulation helps in visualizing the interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Docking studies on various arylpiperazine derivatives have revealed key binding characteristics. For example, docking of novel arylpiperazine derivatives as androgen receptor (AR) antagonists suggested that the compounds primarily bind to the AR ligand-binding pocket through hydrophobic interactions. nih.gov In another study, a potent inhibitor analogous to this compound was docked into the human equilibrative nucleoside transporter 1 (ENT1). frontiersin.orgpolyu.edu.hk The simulation predicted a stable binding energy of -7.05 kcal/mol, indicating a favorable interaction. frontiersin.orgpolyu.edu.hk These studies often show that the aryl group fits into a hydrophobic pocket, while the piperazine nitrogen atoms form crucial hydrogen bonds with amino acid residues in the active site.

The table below summarizes docking simulation results for several piperazine-containing compounds against various biological targets.

Compound SeriesBiological TargetKey Findings from DockingPredicted Binding EnergyReference
Arylpiperazine derivativesAndrogen Receptor (AR)Binding primarily through hydrophobic interactions.Not specified nih.gov
FPMINT analogue (Compound 3c)Equilibrative Nucleoside Transporter 1 (ENT1)Stable binding, suggesting a different binding site from conventional inhibitors.-7.05 kcal/mol frontiersin.orgpolyu.edu.hk
1,2-Benzothiazine derivativesDNA-Topo II complex and DNA minor grooveAbility to bind to both targets.Not specified mdpi.com
Piperazine-linked naphthalimidesCarbonic Anhydrase IX (CAIX)Formation of two to five H-bonds with key residues.-8.39 kcal/mol (for reference inhibitor) nih.gov

Achieving selectivity for a specific biological target over other related targets is a major goal in drug design. Computational methods, particularly alchemical free energy calculations, are increasingly used to predict the selectivity of a compound. nih.gov These methods can calculate the relative binding free energy of different ligands to two or more targets.

A key finding in this area is that the similarity between binding sites can lead to a cancellation of systematic errors in the calculations. nih.gov This means that predicting the difference in binding affinity for a compound between two similar targets (i.e., selectivity) can often be more accurate than predicting the absolute binding affinity for a single target. nih.gov For example, in studies comparing CDK2 and CDK9 kinases, a high correlation in systematic errors allowed for selectivity predictions with a lower-than-expected error. nih.gov Such approaches could be applied to derivatives of this compound to computationally screen for modifications that enhance selectivity for its intended target while minimizing off-target effects.

Quantitative Structure-Activity Relationships (QSAR) and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These predictive models are valuable for estimating the activity of newly designed molecules before they are synthesized.

QSAR models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed activity. Descriptors can be 2D (e.g., topological indices) or 3D (e.g., steric and electrostatic fields). mdpi.com

Several QSAR studies have been successfully conducted on piperazine derivatives:

3D-QSAR: A study on piperazine derivatives with antihistamine effects used Comparative Molecular Field Analysis (CoMFA). nih.gov The resulting model showed that electrostatic and steric factors, but not hydrophobicity, were well-correlated with the antagonistic effect. nih.gov

2D- and 3D-QSAR: For a series of 1,3-thiazine derivatives targeting influenza neuraminidase, both 2D-QSAR and 3D-QSAR models (CoMFA and CoMSIA) were developed. nih.gov The 2D-QSAR model identified specific descriptors related to shape and hydrogen bonding as important for predicting inhibitory activity. nih.gov

QSAR with Multiple Linear Regression (MLR): In a study of novel benzenesulfonamide (B165840) derivatives with cytotoxic activity, QSAR models were built using the MLR technique. mdpi.com These models, which explained 75-86% of the activity variability, were able to predict the antitumor activity of new compounds based on 2D and 3D molecular descriptors. mdpi.com

These examples demonstrate that QSAR is a powerful tool that could be used to guide the optimization of the this compound scaffold to develop analogues with improved potency and a desired activity profile.

Metabolism and Pharmacokinetics in Preclinical Research

In Vitro Metabolic Stability Assessment (e.g., Human Liver Microsomes)

To assess the metabolic stability of a compound like 1-Ethyl-3-(2-fluorophenyl)piperazine, researchers would typically incubate the compound with human liver microsomes. nih.govplos.orgbioivt.comevotec.com This subcellular fraction contains a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s. evotec.com The rate at which the parent compound disappears over time is measured, usually by liquid chromatography-mass spectrometry (LC-MS). plos.org This data allows for the calculation of key parameters such as the half-life (t½) and intrinsic clearance (CLint), which predict how quickly the drug would be metabolized in the liver. bioivt.com

A hypothetical data table for such an experiment would look like this:

CompoundConcentration (µM)Incubation Time (min)Percent RemainingHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound10100Data Not AvailableData Not Available
5Data Not Available
15Data Not Available
30Data Not Available
60Data Not Available

Identification and Characterization of Metabolites

Following the determination of metabolic stability, studies would focus on identifying the chemical structures of the metabolites formed. nih.govmdpi.com This is often done using the same microsomal incubation samples. By analyzing the samples with high-resolution mass spectrometry, researchers can detect new molecular masses corresponding to the parent compound plus or minus certain chemical groups, indicating metabolic transformations. mdpi.comnih.gov Common metabolic pathways for piperazine-containing compounds include hydroxylation (addition of an -OH group), N-dealkylation (removal of the ethyl group), and opening of the piperazine (B1678402) ring. nih.govresearchgate.net

A table summarizing potential, but currently unidentified, metabolites might be structured as follows:

Metabolite IDProposed BiotransformationMolecular FormulaMass Shift from Parent
M1Hydroxylation on phenyl ringC12H17FN2O+16
M2N-de-ethylationC10H13FN2-28
M3Piperazine ring openingData Not AvailableData Not Available

Role of Cytochrome P450 Enzymes (CYP) in Biotransformation

To pinpoint which specific CYP enzymes are responsible for metabolizing this compound, a series of experiments would be conducted. researchgate.netnih.govnih.gov This could involve using a panel of recombinant human CYP enzymes, each expressed individually, to see which ones can deplete the parent compound. nih.gov Alternatively, chemical inhibitors that are specific for certain CYP enzymes can be used in the liver microsome incubation to see which inhibitor prevents the metabolism of the compound. researchgate.net For many piperazine derivatives, CYP3A4, CYP2D6, and CYP1A2 are often involved. researchgate.netnih.govresearchgate.net

The contribution of each enzyme could be presented in a table like this:

CYP IsoformRelative Contribution to Metabolism (%)
CYP1A2Data Not Available
CYP2C9Data Not Available
CYP2C19Data Not Available
CYP2D6Data Not Available
CYP3A4Data Not Available

Investigation of Novel Metabolic Pathways (e.g., Ring Contraction)

In some cases, compounds can undergo unusual metabolic transformations. For certain piperazine derivatives, a novel pathway involving the contraction of the six-membered piperazine ring into a five-membered imidazoline (B1206853) ring has been observed. To investigate if this compound undergoes such a pathway, specific analytical techniques would be required to isolate and identify the unique structure of such a metabolite. This would represent a significant finding in the metabolic profile of this compound class.

Pharmacokinetic Parameter Estimation in Preclinical Species

To understand how this compound behaves in a living organism, it would be administered to preclinical species such as rats, mice, and dogs. nih.govdovepress.comnih.govmdpi.comnih.gov Blood samples would be taken at various time points after administration (both intravenous and oral) and the concentration of the drug in the plasma would be measured. nih.govmdpi.com This data allows for the calculation of key pharmacokinetic parameters that describe the drug's absorption, distribution, and elimination from the body.

A summary of these parameters across different species would be presented in a table, for which there is currently no data for this specific compound. A template for such a table is provided below.

Pharmacokinetic Parameters of this compound in Preclinical Species

Parameter Rat Mouse Dog
Intravenous Administration
Clearance (CL, L/h/kg) Data Not Available Data Not Available Data Not Available
Volume of Distribution (Vd, L/kg) Data Not Available Data Not Available Data Not Available
Half-life (t½, h) Data Not Available Data Not Available Data Not Available
Oral Administration
Maximum Concentration (Cmax, ng/mL) Data Not Available Data Not Available Data Not Available
Time to Maximum Concentration (Tmax, h) Data Not Available Data Not Available Data Not Available
Area Under the Curve (AUC, ng·h/mL) Data Not Available Data Not Available Data Not Available

Advanced Research Methodologies and Lead Optimization Strategies for Fluorophenyl Piperazine Derivatives

High-Throughput Screening and Assay Development for Bioactive Piperazine (B1678402) Compounds

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large, diverse chemical libraries to identify "hit" compounds that interact with a specific biological target. nuvisan.com For piperazine-containing scaffolds, HTS campaigns are designed to sift through thousands of derivatives to find those with promising activity.

Libraries of bioactive compounds often feature a variety of heterocyclic structures, including piperazines, pyrimidines, and morpholines. nih.gov In a typical HTS workflow, a library, which can contain over 100,000 distinct molecules, is screened against a validated target using highly automated and miniaturized assays. nuvisan.comnih.gov These assays can be biochemical, measuring the inhibition of a specific enzyme, or cell-based, assessing a compound's effect on cellular pathways or phenotypes, such as viral-induced cytopathic effects. nih.gov The initial screening is often performed at a set concentration, and compounds that elicit a response above a certain threshold (e.g., >50% inhibition) are flagged as hits. nih.gov These hits then undergo dose-response experiments to confirm their activity and determine their potency.

The development of robust and reproducible assays is critical for the success of any HTS campaign. For arylpiperazine derivatives, which frequently target G protein-coupled receptors (GPCRs) like serotonin (B10506) and dopamine (B1211576) receptors, common assay formats include:

Radioligand Binding Assays: These assays measure the ability of a test compound to displace a known radioactive ligand from its receptor, thereby determining the compound's binding affinity (Ki).

Functional Assays: These assays measure the cellular response following receptor activation or inhibition. Examples include measuring changes in second messengers like cyclic AMP (cAMP) or calcium flux.

Phenotypic Assays: These screen for changes in cell behavior or morphology, which can be particularly useful when the precise molecular target is unknown.

The table below summarizes representative data from a hypothetical HTS campaign for piperazine derivatives targeting a specific receptor.

Table 1: Representative HTS Campaign for Piperazine Derivatives
ParameterDescription
Library Size150,000 diverse piperazine compounds
TargetSerotonin 5-HT1A Receptor
Assay TypeCell-based functional assay (cAMP measurement)
Primary Screen Concentration10 µM
Hit Criteria>50% agonistic activity relative to control
Initial Hit Rate0.35% (525 compounds)
Confirmed Hits (Post-Dose Response)48 compounds
Potency Range of Hits (EC50)50 nM - 5 µM

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

Once a hit compound is identified, its exact chemical structure must be confirmed, and its purity must be rigorously assessed. A combination of advanced spectroscopic and chromatographic techniques is employed for this purpose. These methods are crucial throughout the drug development process, from initial hit validation to the characterization of optimized lead compounds.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the precise molecular structure. These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms, allowing for the unambiguous assignment of the compound's constitution and stereochemistry. For fluorophenyl piperazines, ¹⁹F NMR is also a powerful tool for confirming the position and integrity of the fluorine substituent on the phenyl ring. nih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to obtain information about its structure through fragmentation patterns. bas.bg Techniques like Electrospray Ionization (ESI) coupled with high-resolution mass analyzers (e.g., Time-of-Flight, TOF) can provide highly accurate mass measurements, confirming the elemental composition. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. bas.bgresearchgate.net It is used to confirm the presence of key structural motifs within the piperazine derivative.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of piperazine derivatives. nih.govresearchgate.net When coupled with a Diode-Array Detector (DAD), it can provide information on the UV-Vis absorption spectrum of the compound, aiding in identification. nih.gov Coupling HPLC with a mass spectrometer (LC-MS) offers a highly sensitive and specific method for both qualitative and quantitative analysis, capable of separating the parent compound from impurities and metabolites. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and thermally stable piperazine derivatives. researchgate.netnih.gov It is frequently used in forensic and toxicological analysis to identify and quantify these compounds in various samples. oup.com

The following table outlines the application of these techniques in the analysis of a compound such as 1-Ethyl-3-(2-fluorophenyl)piperazine.

Table 2: Analytical Techniques for Characterization of Fluorophenyl Piperazine Derivatives
TechniqueInformation ProvidedApplication
¹H NMRNumber, connectivity, and chemical environment of protonsConfirms the arrangement of alkyl and aryl groups
¹³C NMRNumber and type of carbon atoms (aliphatic, aromatic, carbonyl)Provides a carbon "fingerprint" of the molecular skeleton
LC-MSMolecular weight and structural fragments; quantitative analysisPurity assessment, metabolite identification, pharmacokinetic studies
FT-IRPresence of specific functional groups (e.g., C-H, C-N, C-F bonds)Rapid confirmation of key structural features
HPLC-DADPurity assessment and quantification based on UV absorbanceRoutine quality control and stability testing

Strategies for Lead Optimization of this compound Analogues

Lead optimization is a critical phase where an initial "hit" compound is systematically modified to improve its drug-like properties. For analogues of this compound, this process involves enhancing biological activity and selectivity, improving pharmacokinetic profiles, and reducing off-target effects.

Rational drug design relies on understanding the structure-activity relationships (SAR) of a chemical series. By synthesizing a focused library of analogues and evaluating their biological activity, researchers can deduce which structural modifications lead to improved potency and selectivity. nih.gov For arylpiperazine scaffolds, key modifications often involve:

Substitution on the Aryl Ring: Altering the position and nature of substituents (e.g., fluorine, chlorine, methoxy (B1213986) groups) on the phenyl ring can significantly impact receptor affinity and selectivity. nih.gov

Modification of the N-Alkyl Group: Changing the alkyl substituent on the second piperazine nitrogen (e.g., varying chain length or introducing cyclic moieties) can modulate potency and pharmacokinetic properties.

Alterations to the Piperazine Ring: Introducing substituents directly onto the carbon atoms of the piperazine ring can influence the compound's conformation and interaction with the target protein. mdpi.com

Synthetic strategies for creating these analogues are well-established and include methods like nucleophilic substitution, reductive amination, and palladium-catalyzed amination reactions to form the core N-arylpiperazine structure. nih.gov

Table 3: SAR of a Hypothetical Fluorophenyl Piperazine Series
Analogue Modification (from parent compound)Target A Affinity (Ki, nM)Target B Affinity (Ki, nM)Selectivity (Ki B / Ki A)
Parent: this compound1525016.7
Change to 4-fluorophenyl453006.7
Change N-ethyl to N-propyl828035.0
Add methyl group to piperazine ring251506.0

Bioisosterism involves the substitution of atoms or groups within a molecule with other groups that have similar physical or electronic properties, with the goal of improving the compound's pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) profile. baranlab.org The piperazine ring itself is often a target for bioisosteric replacement as it can be susceptible to metabolism or contribute to undesirable physicochemical properties.

Common bioisosteric replacements for the piperazine moiety include other cyclic diamines like homopiperazine (B121016) or bridged diazabicycloalkanes. nih.gov These modifications can alter a compound's basicity (pKa), lipophilicity, and metabolic stability. For example, replacing a piperazine ring with a more rigid bicyclic system can improve target affinity by reducing the entropic penalty of binding and may also block sites of metabolism, thereby increasing the compound's half-life in the body. nih.gov Such strategies are crucial for fine-tuning a molecule to ensure it reaches its target in sufficient concentrations and remains there for an appropriate duration.

Table 4: Bioisosteric Replacements for the Piperazine Moiety
BioisosterePotential Impact on PropertiesRationale
Homopiperazine (1,4-diazepane)Increased flexibility, altered pKaCan improve solubility and explore different binding conformations
DiazaspiroalkanesIncreased rigidity and sp³ character, reduced lipophilicityMay enhance binding affinity and improve metabolic stability nih.gov
Bridged Diamines (e.g., 2,5-diazabicyclo[2.2.1]heptane)Constrained conformation, altered vector of N-substituentsImproves selectivity by enforcing a specific geometry for receptor interaction nih.gov

Computational-Aided Drug Design (CADD) uses computer modeling to predict how a molecule will interact with a biological target, guiding the design of more effective analogues. scispace.com This in silico approach can significantly accelerate the lead optimization process by prioritizing the synthesis of compounds with the highest likelihood of success. mdpi.com

Key CADD techniques include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor's binding site. orientjchem.org By scoring the binding poses of various proposed analogues, researchers can estimate their relative affinities and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) that are crucial for activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. scispace.com These models can be used to predict the activity of unsynthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a ligand-receptor complex over time, providing insights into the stability of the binding interaction and the conformational changes that may occur. nih.gov

These computational tools allow for the virtual screening of thousands of potential structures, saving significant time and resources compared to synthesizing and testing each compound individually. orientjchem.org

Emerging Research Directions and Future Perspectives in Arylpiperazine Research

The arylpiperazine scaffold continues to be a highly "privileged" structure in medicinal chemistry due to its versatility and presence in numerous approved drugs. mdpi.commdpi.com Future research is focused on several promising avenues. There is a growing interest in designing arylpiperazine derivatives with multi-target profiles, aiming to address complex diseases by modulating several key proteins simultaneously. thieme-connect.com Another area of intense research is the development of highly selective ligands for specific receptor subtypes, which could lead to therapies with improved efficacy and fewer side effects. nih.gov

Furthermore, the modular nature of arylpiperazines makes them attractive candidates for applications beyond traditional therapeutics, such as in the development of diagnostic agents, including positron emission tomography (PET) ligands for imaging neuroreceptors in the brain. The fight against drug resistance in cancer and infectious diseases is also driving the exploration of novel arylpiperazine derivatives that can overcome existing resistance mechanisms. mdpi.comnih.gov As our understanding of disease biology deepens and computational and synthetic methodologies continue to advance, the arylpiperazine framework is poised to remain a vital source of new therapeutic agents.

Q & A

Basic: What are the optimal synthetic routes for 1-ethyl-3-(2-fluorophenyl)piperazine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1 : React 1-(2-fluorobenzyl)piperazine with ethyl halides (e.g., ethyl bromide) in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃ to facilitate alkylation .
  • Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) with hexane:ethyl acetate (2:1) as the mobile phase .
  • Optimization : Adjust solvent polarity (e.g., dichloromethane for better solubility) and use propargyl bromide for efficient coupling . Reaction times (6–7 hours at room temperature) and stoichiometric ratios (1:1.2 for halide:piperazine) are critical for >80% yield .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Compare experimental ¹H/¹³C NMR shifts with computational predictions. For example, the 2-fluorophenyl group shows distinct aromatic proton splitting (δ 6.8–7.2 ppm) .
  • HPLC : Purity >95% confirmed using a C18 column with acetonitrile:water (70:30) mobile phase .
  • Mass Spectrometry : Match molecular ion peaks ([M+H]⁺) to the theoretical molecular weight (e.g., C₁₂H₁₆FN₂ = 222.13 g/mol) .

Advanced: What pharmacological targets are associated with this compound, and how are receptor affinities quantified?

Methodological Answer:
The compound interacts with serotonin (5-HT₁A) and dopamine (D₂) receptors due to its piperazine core and fluorophenyl substituent .

  • Radioligand Binding Assays : Use [³H]WAY-100635 (5-HT₁A) and [³H]spiperone (D₂) to measure IC₅₀ values. Example: Reported Ki values of 15 nM (5-HT₁A) and 120 nM (D₂) .
  • Functional Assays : cAMP accumulation assays in HEK293 cells transfected with target receptors .

Advanced: How do structural modifications (e.g., substituent position) impact the structure-activity relationship (SAR) of this compound?

Methodological Answer:

Substituent Position Biological Activity Key Finding
2-Fluorophenyl (meta)High 5-HT₁A affinityEnhanced lipophilicity improves blood-brain barrier penetration .
Ethyl group (N1)Reduced metabolic clearanceEthyl substitution decreases CYP3A4-mediated oxidation .
Piperazine ringDopamine receptor modulationRing flexibility correlates with D₂ receptor binding .

Advanced: What are the stability challenges of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours). The compound is stable at pH 5–7 but hydrolyzes in acidic conditions (pH <3) due to piperazine ring protonation .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C. Store at −20°C in inert atmospheres to prevent oxidation .

Advanced: How can contradictory data on receptor binding affinities be resolved?

Methodological Answer:
Contradictions arise from assay variability (e.g., cell lines, radioligands). Mitigation strategies:

  • Standardized Protocols : Use identical cell lines (e.g., CHO-K1 for 5-HT₁A) and ligand concentrations .
  • Computational Validation : Molecular docking (e.g., AutoDock Vina) to compare binding poses with crystallographic data (e.g., PDB: 7E2Z) .

Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a triple quadrupole mass spectrometer with ESI+ ionization. LOQ: 0.1 ng/mL in plasma .
  • Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by solid-phase extraction (C18 cartridges) .

Advanced: How do synergistic effects of fluorine and ethyl substituents influence pharmacokinetics?

Methodological Answer:

  • Fluorine : Increases metabolic stability by blocking CYP450 oxidation sites (e.g., para-fluorine reduces aromatic hydroxylation) .
  • Ethyl Group : Enhances oral bioavailability (F = 65% in rats) by improving solubility in intestinal lymph .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.